Ac-VEID-CHO

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

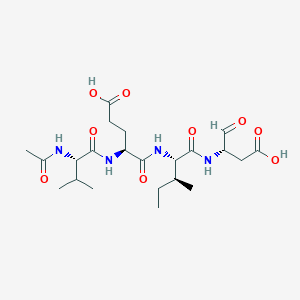

C22H36N4O9 |

|---|---|

分子量 |

500.5 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1 |

InChIキー |

KYUFGGNCJRWMDN-GOYXDOSHSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

正規SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

Ac-VEID-CHO: An In-Depth Technical Guide to its Mechanism of Action as a Caspase-6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-VEID-CHO is a synthetic, peptide-based aldehyde inhibitor that potently targets caspase-6, a key enzyme implicated in the signaling pathways of apoptosis and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, selectivity profile, and role in cellular and preclinical models. Detailed experimental protocols for assessing its activity, along with signaling pathway diagrams, are presented to facilitate further research and drug development efforts. While a potent tool for in vitro studies, its utility in cell-based assays and in vivo applications is limited by poor cell permeability.

Introduction

Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis) and inflammation. Caspase-6, an executioner caspase, plays a significant role in the apoptotic cascade and has been increasingly recognized for its involvement in the pathogenesis of neurodegenerative disorders such as Huntington's and Alzheimer's diseases.[1][2] The tetrapeptide aldehyde inhibitor, Ac-Val-Glu-Ile-Asp-CHO (this compound), has emerged as a valuable chemical probe for studying the function of caspase-6. Its sequence is based on the preferred cleavage site of caspase-6, allowing it to act as a potent and reversible inhibitor. This guide delves into the core mechanisms of this compound, providing researchers with the foundational knowledge required for its effective application.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of caspase-6. The aldehyde group of this compound forms a covalent but reversible thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspase-6. This interaction blocks the access of natural substrates to the active site, thereby inhibiting the enzyme's proteolytic activity. The peptide sequence (VEID) directs the inhibitor to the substrate-binding pocket of caspase-6, conferring a degree of specificity.

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits potent inhibition of caspase-6. However, like many peptide-based caspase inhibitors, it also shows cross-reactivity with other caspases, particularly caspase-3. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Caspase Target | IC50 (nM) | Reference |

| Caspase-6 | 16.2 | [3] |

| Caspase-3 | 13.6 | [3] |

| Caspase-7 | 162.1 | [3] |

| VEIDase activity | 490 | [3] |

Note: The potent inhibition of caspase-3 highlights the need for careful interpretation of data from experiments using this compound in systems where multiple caspases are active. Currently, a comprehensive public data set on the selectivity of this compound against a broader panel of caspases (e.g., -1, -2, -4, -5, -8, -9, -10) is not available. Furthermore, there is no publicly available information regarding the off-target effects of this compound on non-caspase proteases.

Signaling Pathways

Role in Apoptosis

Caspase-6 is an executioner caspase activated by initiator caspases (e.g., caspase-9) during the apoptotic cascade. Once activated, caspase-6 cleaves a variety of cellular substrates, leading to the dismantling of the cell. This compound can be used to probe the specific contributions of caspase-6 to this process.

Involvement in Huntington's Disease

In Huntington's disease, caspase-6 plays a crucial, non-apoptotic role by cleaving the mutant huntingtin (mHTT) protein. This cleavage generates toxic N-terminal fragments that contribute to neuronal dysfunction and cell death. This compound can be utilized to investigate the therapeutic potential of inhibiting this pathological cleavage.[2][4]

Experimental Protocols

In Vitro Caspase-6 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against purified caspase-6 using a fluorogenic substrate.

Materials:

-

Recombinant human caspase-6

-

This compound

-

Caspase-6 substrate (e.g., Ac-VEID-AFC or Z-VEID-AFC)

-

Assay Buffer: 50 mM HEPES, pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission ~400/505 nm)

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Add 10 µL of each inhibitor dilution to the wells of the microplate. Include wells with buffer only as a negative control.

-

Prepare a working solution of recombinant caspase-6 in cold Assay Buffer.

-

Add 80 µL of the caspase-6 solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Prepare a working solution of the caspase-6 substrate in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity using the plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Whole-Cell Caspase-6 Activity Assay

This assay measures the activity of endogenous caspase-6 in a cellular context by detecting the cleavage of a specific substrate, Lamin A/C.

Materials:

-

Cell line of interest (e.g., SK-N-AS neuroblastoma cells)

-

This compound

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Primary antibody against cleaved Lamin A/C

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Lysis buffer

-

Western blot equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce apoptosis by treating cells with staurosporine.

-

After the desired incubation time, lyse the cells.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blot analysis using the primary antibody against cleaved Lamin A/C.

-

Incubate with the secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensity to determine the level of Lamin A/C cleavage and the inhibitory effect of this compound.

Pharmacokinetics and Cell Permeability

A significant limitation of this compound for in-cell and in vivo studies is its poor cell permeability. One study noted that this compound is "predominantly excluded from accessing the intracellular environment (0.16% cellular accumulation) and lacks any activity with an IC50 value of >100 μM in the cellular assay".[4] This is a common challenge for peptide-based inhibitors.

Conclusion

This compound is a potent and valuable tool for the in vitro investigation of caspase-6. Its mechanism as a reversible, competitive inhibitor is well-understood, and established protocols exist for its use in biochemical assays. However, its utility is hampered by a lack of comprehensive selectivity data against a broad range of caspases and other proteases, as well as poor cell permeability that limits its effectiveness in cellular and in vivo models. Future research efforts may focus on the development of this compound analogs with improved selectivity and pharmacokinetic properties to enable the full therapeutic and research potential of caspase-6 inhibition to be realized.

References

- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Impact of caspase-6 modulation on Huntington disease phenotypes in the YAC128 mouse model - UBC Library Open Collections [open.library.ubc.ca]

Ac-VEID-CHO: An In-depth Technical Guide for Researchers

Abstract

Ac-VEID-CHO, also known as N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal, is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspases, with a particular affinity for caspase-6. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and applications in research, particularly in the study of apoptosis and neurodegenerative diseases. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its use in a laboratory setting.

Introduction

This compound is a valuable tool for researchers studying the intricate mechanisms of programmed cell death, or apoptosis. It belongs to a class of peptide aldehyde inhibitors that target the active site of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic cascade. With high potency towards caspase-6, and significant cross-reactivity with caspase-3, this compound allows for the targeted inhibition of these key executioner caspases.[1][2] Its utility extends to the investigation of cellular pathways implicated in neurodegenerative disorders such as Alzheimer's and Huntington's disease, where aberrant caspase activation is a known contributor to neuronal cell death.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Synonyms | Ac-Val-Glu-Ile-Asp-CHO, N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal | [2] |

| Molecular Formula | C22H36N4O9 | [3] |

| Molecular Weight | 500.54 g/mol | [3] |

| Formulation | Typically supplied as a solid or in a trifluoroacetate (TFA) salt form. | [2] |

| Solubility | Soluble in water (1 mg/ml) and DMSO. | [3] |

| Storage | Store at -20°C for long-term stability. | [3] |

| Purity | ≥95% | [2] |

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of caspases.[4] The aldehyde group (-CHO) on the aspartic acid residue of the peptide sequence is key to its inhibitory activity. This aldehyde group forms a covalent, yet reversible, thiohemiacetal adduct with the catalytic cysteine residue in the active site of the caspase enzyme. This interaction blocks the substrate-binding pocket, preventing the caspase from cleaving its natural substrates. The peptide sequence Val-Glu-Ile-Asp (VEID) mimics the natural cleavage site recognized by caspase-6, conferring a degree of specificity to the inhibitor.

Mechanism of reversible inhibition by this compound.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Target Enzyme | IC50 Value (nM) | Reference |

| Caspase-6 | 16.2 | [1][2] |

| Caspase-3 | 13.6 | [1][2] |

| Caspase-7 | 162.1 | [1][2] |

| VEIDase Activity (in staurosporine-treated SK-N-AS neuroblastoma cells) | 490 | [2] |

Signaling Pathways

Caspase-6 is an executioner caspase that can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. It also participates in feedback amplification loops to enhance the apoptotic signal.

Caspase-6 in apoptotic signaling pathways.

Experimental Protocols

In Vitro Caspase-6 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on recombinant human caspase-6.

Materials:

-

Recombinant human caspase-6

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

This compound

-

Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in caspase assay buffer to achieve a range of desired final concentrations.

-

In the 96-well plate, add the following to each well:

-

Caspase assay buffer

-

Diluted this compound or vehicle control (DMSO)

-

Diluted recombinant human caspase-6

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic caspase-6 substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

Whole-Cell Caspase-6 Activity Assay

This protocol is adapted from Mintzer et al., 2012 and allows for the measurement of caspase-6 activity within intact cells.

Materials:

-

Cell line of interest (e.g., SK-N-AS neuroblastoma cells)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Primary antibody against cleaved Lamin A/C

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Induce apoptosis by treating the cells with an appropriate stimulus (e.g., staurosporine) for the desired time.

-

Lyse the cells and collect the total protein.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for cleaved Lamin A/C (a known substrate of caspase-6).

-

Incubate with a suitable secondary antibody.

-

Detect the signal using an appropriate method (e.g., chemiluminescence).

-

Quantify the band intensity of cleaved Lamin A/C and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of this compound on apoptosis in a cell-based assay.

Experimental workflow for studying this compound effects.

Conclusion

This compound is a potent and specific tool for the investigation of caspase-6-mediated cellular processes. Its well-characterized inhibitory profile and commercial availability make it an indispensable reagent for researchers in the fields of apoptosis, cancer biology, and neurodegenerative diseases. The detailed information and protocols provided in this guide are intended to support the effective application of this compound in a variety of research contexts. As with any specific inhibitor, careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results.

References

Ac-VEID-CHO: A Technical Guide to its Selectivity for Caspase-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the caspase-6 inhibitor, Ac-VEID-CHO. It details its selectivity profile, the underlying mechanism of action, and the experimental protocols required to assess its inhibitory properties. This document is intended to serve as a comprehensive resource for researchers in the fields of neurodegenerative disease, apoptosis, and drug discovery.

Introduction

Caspase-6 is a member of the caspase family of cysteine proteases that play a central role in the execution of apoptosis and are increasingly implicated in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1] The tetrapeptide aldehyde inhibitor, Ac-Val-Glu-Ile-Asp-CHO (this compound), is a potent tool for studying the function of caspase-6. Its peptide sequence is based on the preferred cleavage site of caspase-6, conferring a degree of selectivity for this particular caspase. Understanding the precise selectivity profile of this compound is critical for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Data Presentation: Inhibitor Selectivity Profile

The inhibitory activity of this compound against various caspases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 data for this compound against a panel of human caspases.

| Caspase Target | IC50 (nM) | Reference |

| Caspase-6 | 16.2 | [2][3] |

| Caspase-3 | 13.6 | [2][3] |

| Caspase-7 | 162.1 | [2][3] |

Mechanism of Action

This compound is a peptide-derived reversible aldehyde inhibitor. The aldehyde group forms a covalent hemiacetal adduct with the active site cysteine residue of the caspase, thereby blocking its catalytic activity. The peptide sequence (VEID) mimics the natural substrate recognition motif of caspase-6, guiding the inhibitor to the active site of the enzyme.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caspase-6 Activation and Inhibition Pathway

References

The Role of Ac-VEID-CHO in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tetrapeptide inhibitor Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO) and its pivotal role as a tool in the study of apoptosis. We will delve into its mechanism of action, its primary target, the executioner caspase-6, and the intricate signaling pathways involved. This document will also present quantitative inhibitory data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for research and drug development applications.

Introduction: this compound as a Caspase-6 Inhibitor

This compound is a synthetic, cell-permeable peptide inhibitor designed to specifically target and inhibit the activity of caspases, a family of cysteine-aspartic acid proteases that are central to the execution of programmed cell death, or apoptosis.[1] While it exhibits inhibitory activity against other caspases, it is most frequently utilized as a potent inhibitor of caspase-6.[2][3][4][5] Caspase-6 is categorized as an executioner caspase, playing a crucial role in the downstream events of the apoptotic cascade by cleaving specific cellular substrates, ultimately leading to the dismantling of the cell.[1][6] Understanding the interaction between this compound and caspase-6 is fundamental to elucidating the specific functions of this caspase in both physiological and pathological cell death processes, including neurodegenerative diseases like Huntington's and Alzheimer's.[1][2][3]

Mechanism of Inhibition

This compound functions as a competitive, reversible inhibitor. The peptide sequence (VEID) mimics the preferred cleavage site of caspase-6.[7] The inhibitor binds to the active site of the enzyme, where the aldehyde group (-CHO) forms a covalent thiohemiacetal linkage with the catalytic cysteine residue (Cys163) in the caspase's active site.[8] This interaction physically obstructs the active site, preventing the binding and subsequent cleavage of natural substrates.

The specificity of the inhibitor is largely determined by the P4-P1 residues of the peptide. For caspase-6, the preferred recognition sequence involves Valine (V) at P4, Glutamic acid (E) at P3, Isoleucine (I) at P2, and the obligate Aspartic acid (D) at P1.[7] The side chains of these residues make critical contacts with the corresponding specificity pockets (S1-S4) of the caspase enzyme, ensuring a high-affinity interaction. For instance, the P1 aspartate forms strong salt bridges with arginine residues (Arg64 and Arg220) within the S1 pocket of caspase-6.[8]

Caspase-6: A Unique Executioner in Apoptosis

Caspases are activated in a hierarchical cascade. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, cleave and activate downstream executioner caspases (like caspase-3, -7, and -6).[7]

While often grouped with caspase-3 and -7, caspase-6 possesses unique substrate specificities and non-redundant roles.[7] Its activation can be triggered by initiator caspases 7, 8, and 10.[1] Once active, caspase-6 targets a distinct set of proteins for cleavage. One of its most well-known substrates is Lamin A/C, a nuclear envelope protein.[4][7] Cleavage of Lamin A contributes to the nuclear condensation and fragmentation characteristic of apoptosis. Other identified substrates include Huntingtin (implicated in Huntington's disease) and amyloid precursor protein.[7]

Interestingly, caspase-6 can also act upstream to activate other caspases, such as caspase-8, creating a feedback loop that amplifies the apoptotic signal.[7][9] Furthermore, p53, a critical tumor suppressor, can transcriptionally upregulate caspase-6, thereby lowering the threshold for apoptosis in response to cellular stress or DNA damage.[6] This highlights the integral role of caspase-6 in cellular fate decisions. Beyond apoptosis, caspase-6 is also implicated in other programmed cell death pathways like pyroptosis and necroptosis, and plays a role in innate immunity.[10]

Quantitative Inhibitory Data

The potency and selectivity of this compound have been quantified through determination of its half-maximal inhibitory concentration (IC50) against various caspases. This data is crucial for designing experiments and interpreting results.

| Caspase Target | IC50 Value (nM) |

| Caspase-6 | 16.2 nM |

| Caspase-3 | 13.6 nM |

| Caspase-7 | 162.1 nM |

Data sourced from MedChemExpress and Cayman Chemical.[2][3][4][5]

As the table shows, this compound is a potent inhibitor of both caspase-6 and caspase-3, while being approximately 10-fold less potent against caspase-7.[4] This cross-reactivity should be considered when analyzing experimental outcomes. The inhibitor has also been shown to inhibit "VEIDase" activity in cell extracts with an IC50 value of 0.49 µM.[2][3][4]

Visualizing the Pathways and Mechanisms

Diagrams are essential for conceptualizing the complex interactions in apoptosis. Below are Graphviz (DOT language) scripts for key pathways and mechanisms involving this compound.

Caption: General overview of apoptotic signaling pathways leading to the activation of caspase-6.

Caption: Mechanism of caspase-6 inhibition by this compound.

Experimental Protocols

This compound is instrumental in functional studies to probe the role of caspase-6. Below are representative protocols for its use.

Protocol 1: In Vitro Caspase-6 Activity Assay

This assay measures the activity of caspase-6 in cell lysates using a fluorogenic substrate.

Materials:

-

Cells (control and treated to induce apoptosis)

-

This compound (for inhibitor control)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AFC)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)

-

96-well microplate (black, for fluorescence)

-

Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in your cell line of choice (e.g., with staurosporine). Harvest both apoptotic and non-apoptotic control cells.

-

Wash cells with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-2 x 10^6 cells).[11]

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

For each sample, prepare triplicate wells.

-

Sample Well: Add 50 µg of cell lysate protein and adjust the volume to 50 µl with Assay Buffer.

-

Inhibitor Control Well: Add 50 µg of cell lysate, pre-incubate with a final concentration of 10-50 µM this compound for 15-30 minutes at 37°C, then adjust the volume to 50 µl with Assay Buffer.

-

Blank Well: Add 50 µl of Assay Buffer only.

-

-

Reaction Initiation and Measurement:

-

Prepare a 2x substrate solution by diluting the Ac-VEID-AFC stock in Assay Buffer to a final concentration of 50-100 µM.

-

Add 50 µl of the 2x substrate solution to all wells to start the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometric plate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all sample and control readings.

-

Plot fluorescence units versus time. The slope of the linear portion of the curve is proportional to caspase activity.

-

Compare the activity in apoptotic lysates versus control lysates and inhibitor-treated lysates.

-

Protocol 2: Western Blot for Lamin A/C Cleavage

This method detects the cleavage of a key caspase-6 substrate, providing in vivo evidence of its activity.

Materials:

-

Cell lysates (prepared as in Protocol 1, but with protease inhibitor cocktail)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Lamin A/C (that detects both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

Prepare lysates from control cells, apoptosis-induced cells, and apoptosis-induced cells pre-treated with this compound.

-

Mix lysate with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the bands: Full-length Lamin A (~70 kDa) should be present in all lanes. A cleaved fragment (~28 kDa) should appear in the apoptosis-induced sample but be significantly reduced or absent in the control and this compound-treated samples.

-

Caption: Experimental workflow for an in vitro caspase-6 activity assay.

Conclusion

This compound is an invaluable chemical tool for dissecting the complex role of caspase-6 in apoptosis and other cellular processes. Its ability to potently inhibit caspase-6 allows researchers to delineate the specific substrates and downstream consequences of this enzyme's activation. While its cross-reactivity with caspase-3 necessitates careful experimental design and data interpretation, its use in conjunction with specific substrates and genetic knockdown approaches provides a robust methodology for functional analysis. For professionals in drug development, particularly in the context of neurodegenerative diseases where caspase-6 is a significant target, this compound serves as a critical reference compound for the development of more specific and therapeutically viable caspase inhibitors.

References

- 1. Caspase 6 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Mechanism of Caspase-6 Phosphorylation Revealed by Crystal Structures, Molecular Dynamics Simulations, and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

A Technical Guide to Ac-VEID-CHO: A Key Caspase-6 Inhibitor for Neurodegeneration Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the tetrapeptide aldehyde inhibitor, Ac-VEID-CHO, a critical tool for investigating the role of caspase-6 in neurodegenerative diseases. Caspase-6, a member of the cysteine-aspartic acid protease family, has emerged as a significant player in the pathogenic pathways of Huntington's disease (HD) and Alzheimer's disease (AD).[1][2] Its activation is considered an early event in the neurodegenerative process, making it a compelling therapeutic target.[1][3] this compound serves as a potent and specific inhibitor, enabling researchers to dissect the molecular mechanisms governed by caspase-6.

Mechanism of Action and Specificity

This compound (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-aldehyde) is a synthetic, reversible inhibitor designed to mimic the preferred cleavage sequence of caspase-6 (VEID). The C-terminal aldehyde group (CHO) forms a covalent but reversible bond with the catalytic cysteine residue in the active site of the caspase, effectively blocking its proteolytic activity.[4]

While highly potent against caspase-6, it's important to note that this compound also exhibits significant inhibitory activity against other executioner caspases, particularly caspase-3.[5][6][7] This cross-reactivity should be considered when designing experiments and interpreting results. The inhibitor's utility is most pronounced in cell-free systems or in assays where caspase-6 is the predominant active caspase. Due to its peptide nature, this compound has limited cell permeability, making it more effective in cell lysates than in whole-cell assays unless specific delivery methods are employed.[4][6]

Quantitative Data: Inhibitor Potency

The inhibitory constant (IC50) values demonstrate the high potency of this compound against key executioner caspases.

| Caspase Target | IC50 Value (nM) | Reference |

| Caspase-6 | 16.2 nM | [5][6][7] |

| Caspase-3 | 13.6 nM | [5][6][7] |

| Caspase-7 | 162.1 nM | [5][6][7] |

Role of Caspase-6 in Neurodegenerative Signaling

Caspase-6 activation is a critical event in the signaling cascades that lead to neuronal dysfunction and death.[2] Unlike its role as a downstream executioner in classical apoptosis, in neurodegeneration, caspase-6 can act more proximally.[3] Overstimulation of NMDA receptors, a key event in excitotoxicity, leads to the early activation of caspase-6.[3] Once active, it cleaves a specific set of neuronal proteins, generating toxic fragments that promote protein aggregation and disrupt cellular function.[8]

Key Neuronal Substrates:

-

Huntingtin (Htt): Cleavage of mutant Htt is a prerequisite for the development of HD pathology.[1]

-

Amyloid Precursor Protein (APP): Caspase cleavage of APP can contribute to the generation of amyloid-β peptides, a hallmark of AD.[9][10][11]

-

Tau: Cleavage of Tau by caspases can promote the formation of neurofibrillary tangles.[9][12]

-

Presenilin I and II: These proteins are components of the γ-secretase complex involved in APP processing.[9][10]

Experimental Protocols & Methodologies

This compound is primarily used as a specificity control in caspase activity assays to confirm that the observed proteolysis is due to caspase-6 or related caspases.

Protocol: In Vitro Caspase-6 Activity Assay (Fluorometric)

This protocol outlines a method for measuring caspase-6 activity in cell lysates using a fluorogenic substrate.

1. Materials and Reagents:

-

Cell Lysates: Prepared from control and experimentally treated neuronal cells.

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Keep on ice.

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.

-

Caspase-6 Substrate: Ac-VEID-AMC (7-amino-4-methylcoumarin). Prepare a 10 mM stock in DMSO.

-

Inhibitor: this compound. Prepare a 10 mM stock in DMSO.

-

96-well Microplate: Black, flat-bottom for fluorescence readings.

-

Fluorometer: Capable of excitation at ~380 nm and emission at ~460 nm.

2. Cell Lysate Preparation: a. Induce neurodegeneration or apoptosis in cell culture using the desired method (e.g., treatment with staurosporine, glutamate, or expression of mutant proteins).[13][14] b. Harvest cells (for adherent cells, scrape; for suspension, centrifuge at 500 x g for 5 minutes).[15] c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the pellet in ice-cold Lysis Buffer (e.g., 100 µL per 2 x 10^6 cells). e. Incubate on ice for 20 minutes. f. Centrifuge at 16,000 x g for 15 minutes at 4°C.[13] g. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. h. Determine the protein concentration of the lysate using a BCA or Bradford assay.

3. Assay Procedure: a. Dilute cell lysates to a final concentration of 1-2 mg/mL with Lysis Buffer. b. In a 96-well plate, add the following to triplicate wells:

- Sample Wells: 50 µL of cell lysate.

- Inhibitor Control Wells: 50 µL of cell lysate.

- Blank Wells: 50 µL of Lysis Buffer. c. To the "Inhibitor Control" wells, add this compound to a final concentration of 10 µM. Incubate at 37°C for 15 minutes.[15] d. Prepare the substrate reaction mix by diluting the Ac-VEID-AMC stock to a final concentration of 50 µM in Reaction Buffer.[16] e. Add 50 µL of the substrate reaction mix to all wells. The total volume is now 100 µL. f. Incubate the plate at 37°C for 1-2 hours, protected from light.[17] g. Read the fluorescence on a microplate reader (Ex: 380 nm, Em: 460 nm).

4. Data Analysis: a. Subtract the blank reading from all sample and control readings. b. Caspase-6 activity is proportional to the fluorescence signal. The signal in the "Inhibitor Control" wells represents non-caspase-6 proteolytic activity and can be subtracted from the sample wells to determine specific caspase-6 activity. c. Results can be expressed as relative fluorescence units (RFU) or calibrated to a standard curve of free AMC.[16]

References

- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Caspases as Therapeutic Targets in Alzheimer’s Disease: Is It Time to “Cut” to the Chase? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting caspase-2 interactions with tau in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Ac-VEID-CHO Substrate Specificity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of the tetrapeptide inhibitor Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO). Designed for professionals in research and drug development, this document details the inhibitor's mechanism of action, its quantitative inhibitory profile against various caspases, and detailed experimental protocols for assessing its activity.

Introduction to this compound

This compound is a synthetic, cell-permeable peptide aldehyde that functions as a reversible inhibitor of caspases, a family of cysteine-aspartic proteases crucial for the execution of apoptosis (programmed cell death). The peptide sequence VEID is based on the cleavage site of lamin A/C, a known substrate of caspase-6. Consequently, this compound is widely utilized as a potent inhibitor of caspase-6 and as a tool to investigate its role in various cellular processes, particularly in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Mechanism of Action

This compound acts as a competitive, reversible inhibitor of caspases. The aldehyde group (-CHO) at the C-terminus of the peptide forms a covalent thiohemiacetal linkage with the active site cysteine residue of the caspase. This interaction blocks the substrate-binding site and prevents the proteolytic activity of the enzyme. The reversibility of this inhibition allows for the study of transient caspase inhibition without permanently disabling the enzyme.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been determined against several key executioner caspases. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Inhibitor | Target Caspase | IC50 (nM) |

| This compound | Caspase-6 | 16.2[1][2][3] |

| This compound | Caspase-3 | 13.6[1][2][3] |

| This compound | Caspase-7 | 162.1[1][2][3] |

Note: Lower IC50 values indicate greater potency.

Substrate Specificity and Selectivity

This compound exhibits a high affinity for caspase-6, consistent with the VEID recognition sequence. However, it is not entirely specific and demonstrates significant cross-reactivity with caspase-3.[1][2][3] Its inhibitory activity against caspase-7 is considerably lower. The selectivity of this compound against other protease families, such as serine proteases or other cysteine proteases like calpains and cathepsins, is not extensively documented in the readily available literature, suggesting its primary utility is within the study of caspases. The shared structural features among the active sites of executioner caspases can lead to a degree of cross-reactivity for peptide-based inhibitors.

Experimental Protocols

Whole-Cell Caspase-6 Activity Assay (Adapted from Mintzer et al., 2012)

This protocol describes a whole-cell ELISA-based assay to measure the activity of endogenous caspase-6 by detecting the cleavage of its substrate, lamin A/C.

Materials:

-

384-well plates

-

SK-N-AS neuroblastoma cells

-

Staurosporine

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Primary antibody specific for cleaved lamin A/C

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader with chemiluminescence detection capabilities

Procedure:

-

Cell Seeding: Seed SK-N-AS cells in a 384-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).

-

Induction of Apoptosis: Induce apoptosis by adding a final concentration of staurosporine to all wells except the negative controls. Incubate for a period sufficient to induce caspase activation (e.g., 4-6 hours).

-

Cell Lysis: Aspirate the culture medium and lyse the cells by adding cold lysis buffer to each well. Incubate on ice for 30 minutes.

-

ELISA: a. Coat a separate 384-well ELISA plate with a capture antibody against lamin A/C. b. Transfer the cell lysates to the coated plate and incubate to allow the capture of lamin A/C. c. Wash the plate to remove unbound material. d. Add the primary antibody specific for the caspase-6 cleaved lamin A/C fragment and incubate. e. Wash the plate and add the HRP-conjugated secondary antibody. f. After a final wash, add the chemiluminescent substrate.

-

Data Acquisition: Immediately measure the chemiluminescence using a plate reader. The signal intensity is proportional to the amount of cleaved lamin A/C, and thus to the caspase-6 activity.

-

Data Analysis: Calculate the percent inhibition of caspase-6 activity for each concentration of this compound relative to the vehicle-treated, staurosporine-induced control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Fluorometric Caspase Activity Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against purified caspases using a fluorogenic substrate.

Materials:

-

96-well black microplate

-

Recombinant active human caspases (e.g., caspase-3, -6, -7)

-

This compound

-

Fluorogenic caspase substrate (e.g., Ac-VEID-AFC for caspase-6)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Fluorometric plate reader with appropriate excitation/emission filters

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution of the fluorogenic substrate in assay buffer. Prepare a working solution of the recombinant caspase in assay buffer.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

This compound at various concentrations (or vehicle control)

-

Recombinant caspase

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. b. Calculate the percent inhibition for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: Caspase activation pathways and inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for Determining IC50 of a Caspase Inhibitor.

References

Ac-VEID-CHO Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VEID-CHO is a synthetic, cell-permeable peptide aldehyde that acts as a potent inhibitor of caspase-6. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1][2] Caspase-6, in particular, has garnered significant attention in the field of neurodegenerative diseases, including Huntington's and Alzheimer's disease, where its aberrant activation is implicated in neuronal dysfunction and death.[2][3] This technical guide provides a comprehensive overview of target validation studies for this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and its role in relevant signaling pathways.

This compound: Mechanism of Action and Target Profile

This compound is a tetrapeptide (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-aldehyde) designed to mimic the preferred cleavage sequence of caspase-6 (VEID). The aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase, thereby inhibiting its proteolytic activity.

While primarily targeting caspase-6, this compound also exhibits inhibitory activity against other caspases, most notably caspase-3. Its selectivity profile is crucial for interpreting experimental results and understanding its potential therapeutic applications and off-target effects.

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various caspases, providing a quantitative measure of its potency and selectivity.

| Caspase Target | IC50 (nM) | Reference |

| Caspase-6 | 16.2 | [4][5] |

| Caspase-3 | 13.6 | [4][5] |

| Caspase-7 | 162.1 | [4][5] |

Note: The similar low nM potency against both caspase-6 and caspase-3 highlights the importance of using specific assays and cellular models to delineate the effects of this compound on each target.

Signaling Pathways Involving Caspase-6

Caspase-6 is considered an executioner caspase, but it also possesses initiator caspase-like properties. Its activation can occur through multiple upstream signals, and it acts on a variety of downstream substrates to orchestrate cellular changes.

Upstream Activation of Caspase-6

Caspase-6 can be activated by initiator caspases such as caspase-8, caspase-7, and caspase-10.[6][7] It can also undergo auto-processing and activation.[7] In the context of neurodegenerative diseases, stimuli such as excitotoxicity, oxidative stress, and the presence of misfolded proteins like mutant huntingtin (mHTT) and amyloid-beta (Aβ) can lead to the activation of these upstream caspases and, consequently, caspase-6. The tumor suppressor protein p53 has also been identified as an upstream regulator of caspase-6 activity.[8]

Upstream activators of Caspase-6.

Downstream Substrates of Caspase-6

Once activated, caspase-6 cleaves a specific set of cellular proteins, leading to various downstream effects. In neurodegenerative diseases, key substrates include mutant huntingtin (mHTT) and amyloid precursor protein (APP).[3] Cleavage of these proteins can generate toxic fragments that contribute to disease progression. Another critical substrate is Lamin A/C, a nuclear lamina protein.[1][9] Its cleavage is a hallmark of caspase-6 activation and leads to nuclear morphology changes and dysfunction.

Downstream substrates of Caspase-6.

Experimental Protocols for this compound Target Validation

Validating the inhibitory effect of this compound on caspase-6 requires a combination of in vitro enzymatic assays and cell-based models.

In Vitro Caspase-6 Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified caspase-6 and its inhibition by this compound.

Principle: The assay utilizes a fluorogenic substrate, such as Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin), which is non-fluorescent until cleaved by caspase-6. The resulting free AFC molecule emits a quantifiable fluorescent signal.[10][11]

Materials:

-

Recombinant active caspase-6

-

Ac-VEID-AFC substrate

-

This compound inhibitor

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)[6][11]

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the 96-well plate, add the diluted this compound or vehicle control.

-

Add a fixed concentration of recombinant active caspase-6 to each well.

-

Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the Ac-VEID-AFC substrate to each well.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the fluorescence versus time curve).

-

Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.

Cell-Based Caspase-6 Inhibition and Target Engagement Assay

This experiment assesses the ability of this compound to penetrate cells and inhibit endogenous caspase-6 activity, using the cleavage of Lamin A/C as a downstream readout.

Principle: Cells are treated with an apoptosis-inducing agent to activate caspases. The ability of this compound to prevent the cleavage of Lamin A/C, a known caspase-6 substrate, is then evaluated by Western blotting.

Materials:

-

Cell line susceptible to apoptosis (e.g., HeLa, Jurkat, or a neuronal cell line)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against cleaved Lamin A/C (recognizing the fragment after cleavage at Asp230)[12]

-

Primary antibody against total Lamin A/C or a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce apoptosis by adding the chosen stimulus and incubate for the appropriate time (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against cleaved Lamin A/C overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for total Lamin A/C or a loading control to ensure equal protein loading.

-

Expected Results: In cells treated with the apoptosis inducer alone, a distinct band corresponding to cleaved Lamin A/C should be visible. Pre-treatment with this compound is expected to reduce the intensity of this band in a dose-dependent manner, indicating the inhibition of caspase-6 activity.

Experimental Workflow for this compound Target Validation

The following diagram illustrates a typical workflow for validating this compound as a caspase-6 inhibitor.

This compound Target Validation Workflow.

Conclusion

This compound is a valuable tool for studying the role of caspase-6 in health and disease. Its potent inhibitory activity makes it a cornerstone for target validation studies in the context of neurodegeneration and other caspase-6-mediated pathologies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in both in vitro and cellular systems. A thorough understanding of its target profile and the associated signaling pathways is essential for the accurate interpretation of experimental data and for advancing the development of selective caspase-6 inhibitors as potential therapeutics.

References

- 1. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. apexbt.com [apexbt.com]

- 8. CASP6 caspase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. cephamls.com [cephamls.com]

- 11. abcam.com [abcam.com]

- 12. Lamin A/C Antibody | Cell Signaling Technology [cellsignal.com]

Ac-VEID-CHO: A Technical Guide to its Discovery, Synthesis, and Application as a Caspase-6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide aldehyde, Ac-VEID-CHO, a potent inhibitor of caspase-6. The document details its discovery, elucidates a detailed methodology for its chemical synthesis, and explores its mechanism of action within relevant signaling pathways. Quantitative data on its inhibitory activity are presented for comparative analysis. Furthermore, this guide illustrates key experimental workflows and biological pathways using detailed diagrams to support researchers and professionals in the fields of neurodegenerative disease and apoptosis research.

Introduction to this compound

This compound, with the formal name Ac-Val-Glu-Ile-Asp-CHO, is a synthetic peptide derivative that functions as a potent inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[1][2] The discovery of tetrapeptide sequences as specific caspase substrates was a pivotal step in understanding their function. The sequence Val-Glu-Ile-Asp (VEID) was identified as a preferred cleavage site for caspase-6, leading to the development of this compound as a specific inhibitor.[3] This inhibitor is widely utilized in research to probe the function of caspase-6 in various cellular processes, most notably in the context of neurodegenerative disorders such as Alzheimer's and Huntington's diseases.[1][4]

Quantitative Inhibitory Activity

This compound exhibits potent inhibition of several caspases, with a particular efficacy against caspase-6. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for this compound against key caspase enzymes.

| Caspase Target | IC50 (nM) |

| Caspase-3 | 13.6 |

| Caspase-6 | 16.2 |

| Caspase-7 | 162.1 |

| Data sourced from multiple suppliers and research articles.[1][4] |

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for generating peptides in a stepwise manner on a solid support. The following protocol outlines a general approach for the synthesis of a C-terminal peptide aldehyde like this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Materials:

-

Fmoc-Asp(OtBu)-Wang resin (or similar suitable resin for C-terminal aldehydes)

-

Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, Ether

-

Acetic anhydride

-

Reducing agent for aldehyde formation (e.g., Diisobutylaluminium hydride - DIBAL-H) or an appropriate resin that yields a C-terminal aldehyde upon cleavage.

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Isoleucine):

-

Dissolve Fmoc-Ile-OH (3 eq.), a coupling reagent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Glu(OtBu)-OH and Fmoc-Val-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the valine residue by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Modification of C-terminus to Aldehyde: This is a critical step and can be achieved through several methods. One common approach involves the use of a Weinreb amide resin or a similar specialized resin that allows for the reduction to an aldehyde upon cleavage. Alternatively, if a standard resin is used, a post-cleavage solution-phase reduction of a protected C-terminal carboxyl group is necessary. For the purpose of this protocol, we will assume the use of a method that yields the aldehyde upon final cleavage.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Biological Context and Signaling Pathways

This compound primarily targets caspase-6, an executioner caspase involved in the apoptotic cascade. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caspase Activation Pathways

The diagram below illustrates the general pathways of caspase activation leading to apoptosis.

Caption: General overview of intrinsic and extrinsic apoptosis pathways.

Role in Neurodegenerative Diseases

In neurodegenerative diseases like Alzheimer's and Huntington's, aberrant caspase activation is implicated in neuronal cell death. Caspase-6, in particular, has been shown to cleave key neuronal proteins such as huntingtin (in Huntington's disease) and amyloid precursor protein (APP) and tau (in Alzheimer's disease), contributing to the pathology of these conditions.[5] The use of this compound in experimental models of these diseases helps to elucidate the specific role of caspase-6 in the neurodegenerative process.

Caption: Role of Caspase-6 in neurodegenerative disease pathology.

Experimental Assays

The inhibitory activity of this compound is typically assessed using in vitro caspase activity assays. These assays utilize a fluorogenic or chromogenic substrate that is cleaved by the active caspase, releasing a detectable signal.

Caspase Activity Assay Workflow

Caption: Workflow for an in vitro caspase-6 inhibition assay.

Protocol: In Vitro Caspase-6 Inhibition Assay

Materials:

-

Recombinant active human caspase-6

-

This compound

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in the caspase assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include a control well with buffer only (no inhibitor).

-

Add recombinant active caspase-6 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Monitor the fluorescence kinetically over a period of 30-60 minutes.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

This compound is an invaluable tool for researchers studying the role of caspase-6 in apoptosis and neurodegenerative diseases. Its specificity and potency allow for the targeted inhibition of caspase-6, enabling the elucidation of its function in complex biological systems. The methodologies for its synthesis and the assays for its characterization are well-established, providing a solid foundation for its application in drug discovery and development. This guide serves as a comprehensive resource for professionals seeking to utilize this compound in their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Caspase-6 role in apoptosis of human neurons, amyloidogenesis, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Ac-VEID-CHO: Application Notes and Experimental Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VEID-CHO is a potent, peptide-based reversible inhibitor of caspases, with particular efficacy against caspase-6.[1][2][3] Caspases are a family of cysteine proteases that play a critical role in the execution of apoptosis (programmed cell death) and inflammation.[4] Specifically, caspase-6 is an executioner caspase implicated in the cleavage of key cellular proteins, including nuclear lamins, and has been identified as a significant factor in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1][2][5] In these conditions, caspase-6 is involved in the proteolytic cleavage of huntingtin (Htt) and amyloid precursor protein (APP), respectively, leading to toxic protein fragments and neuronal dysfunction.[4][6]

This document provides detailed application notes and experimental protocols for the use of this compound in research settings. It is intended to guide researchers in the effective application of this inhibitor for studying caspase-6 function and exploring its therapeutic potential.

Data Presentation

Inhibitor Profile of this compound

| Target | IC50 (nM) | Notes |

| Caspase-6 | 16.2[1][2][3] | Primary target. |

| Caspase-3 | 13.6[1][2][3] | Shows significant inhibition. |

| Caspase-7 | 162.1[1][2][3] | Moderate inhibition. |

| VEIDase activity | 490[2][3] | Inhibition observed in cell lysate assays. |

Note: The selectivity of peptide-based inhibitors can be context-dependent. It has been observed that other caspase inhibitors, such as Ac-DEVD-CHO (typically for caspase-3) and Ac-IETD-CHO (typically for caspase-8), can also inhibit caspase-6 with similar potency in some experimental setups.

Solubility and Stability

| Property | Specification | Storage Conditions |

| Solubility | Soluble in water at 1 mg/mL. Can also be dissolved in DMSO. | Store the solid compound at -20°C for long-term stability (stable for at least 4 years). |

| Stock Solution | Prepare stock solutions in high-grade DMSO. | Store aliquots at -20°C. Before use, bring the vial to room temperature to prevent moisture contamination. |

Important Consideration: this compound exhibits poor cell permeability.[3] This is a critical factor to consider when designing cell-based assays, and higher concentrations or permeabilization techniques may be required for effective intracellular inhibition.

Signaling Pathway and Experimental Workflow

Caspase-6 Signaling Pathway in Apoptosis

Caption: Caspase-6 activation and its role in apoptosis.

General Experimental Workflow for this compound

Caption: General workflow for using this compound.

Experimental Protocols

Protocol 1: In Vitro Caspase-6 Activity Assay (Fluorogenic)

This protocol describes the measurement of caspase-6 activity using a fluorogenic substrate, Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin).

Materials:

-

Recombinant human Caspase-6

-

This compound (inhibitor)

-

Ac-VEID-AFC (substrate)

-

Caspase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of Ac-VEID-AFC in DMSO.

-

Dilute recombinant caspase-6 to a working concentration (e.g., 1 unit/µL) in cold Caspase Assay Buffer. Keep on ice.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank: 20 µL Caspase Assay Buffer.

-

Positive Control (No Inhibitor): 10 µL of diluted caspase-6 and 10 µL of Caspase Assay Buffer (or DMSO vehicle control).

-

Inhibitor Wells: 10 µL of diluted caspase-6 and 10 µL of this compound at various concentrations (prepare serial dilutions).

-

-

Mix gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare the substrate solution by diluting the Ac-VEID-AFC stock to a final desired concentration (e.g., 50 µM) in Caspase Assay Buffer.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. Record readings every 5 minutes for at least 60 minutes.

-

-

Data Analysis:

-

Subtract the blank values from all readings.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each concentration of this compound compared to the positive control.

-

Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

-

Protocol 2: Neuroprotection Assay in a Cellular Model of Huntington's Disease

This protocol assesses the ability of this compound to protect neuronal cells from mutant huntingtin (mHtt)-induced toxicity.

Materials:

-

Striatal neuronal cell line (e.g., HdhQ111/Q111) or primary striatal neurons.

-

Appropriate cell culture medium and supplements.

-

This compound.

-

Reagent for inducing mHtt expression (if using an inducible cell line, e.g., doxycycline).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent.

-

96-well cell culture plate.

Procedure:

-

Cell Seeding:

-

Seed striatal cells in a 96-well plate at a density that allows for optimal growth over the course of the experiment (e.g., 5,000 cells/well).

-

Allow cells to adhere and grow for 48 hours.

-

-

Treatment:

-

If using an inducible cell line, induce the expression of mHtt according to the manufacturer's protocol. For some models, serum withdrawal can be used to induce toxicity.

-

Simultaneously, treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO).

-

Incubate for an additional 24-48 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control cells.

-

Express cell viability as a percentage relative to the control.

-

Plot cell viability versus the concentration of this compound to determine the neuroprotective effect.

-

Protocol 3: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration

This protocol provides a general guideline for intracerebroventricular (ICV) injection of this compound in a mouse model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Transgenic mouse model of neurodegeneration (e.g., R6/2 for Huntington's disease).

-

This compound.

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF).

-

Stereotaxic apparatus.

-

Hamilton syringe with a 33-gauge needle.

-

Anesthetics.

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in a minimal amount of DMSO and then dilute to the final desired concentration with sterile saline or aCSF. The final DMSO concentration should be below 1% to minimize toxicity.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

-

Surgical Procedure:

-

Anesthetize the mouse using an approved anesthetic protocol.

-

Secure the mouse in a stereotaxic frame.

-

Make a midline incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target injection site (e.g., for the lateral ventricle, coordinates can be approximately -0.2 mm posterior, ±1.0 mm lateral from bregma, and -2.5 mm ventral from the skull surface).

-

Slowly lower the Hamilton syringe needle to the target depth.

-

-

Injection:

-

Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

Slowly withdraw the needle and suture the incision.

-

-

Post-Operative Care and Analysis:

-

Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

At the desired time points post-injection, perform behavioral testing (e.g., motor function tests for HD models) or sacrifice the animals for histological and biochemical analysis of the brain tissue (e.g., immunohistochemistry for protein aggregates, western blotting for cleaved caspase substrates).

-

Conclusion

This compound is a valuable tool for investigating the role of caspase-6 in apoptosis and neurodegenerative diseases. The protocols provided herein offer a framework for its use in in vitro enzymatic assays, cell-based neuroprotection studies, and in vivo animal models. Researchers should carefully consider the experimental context, particularly the inhibitor's cell permeability, when designing and interpreting their studies. Through the application of these detailed methodologies, the scientific community can further elucidate the mechanisms of caspase-6-mediated pathology and accelerate the development of novel therapeutics.

References

- 1. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sox11 Reduces Caspase-6 Cleavage and Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-VEID-CHO in Cleaved Caspase-6 Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the caspase-6 inhibitor, Ac-VEID-CHO, in Western blot analysis to specifically detect the cleaved and active form of caspase-6. This document includes detailed protocols, data interpretation guidelines, and visual representations of the underlying signaling pathways and experimental procedures.

Introduction

Caspase-6 is a key executioner caspase involved in the apoptotic signaling cascade. Its activation through proteolytic cleavage is a critical event in the progression of programmed cell death. The detection of cleaved caspase-6 by Western blot is a widely used method to monitor apoptotic activity. This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-6.[1][2] It is frequently used as a negative control in experiments to confirm the specificity of caspase-6-mediated cleavage events. Understanding the correct application of this compound is crucial for obtaining reliable and interpretable results in apoptosis research.

Mechanism of Action

This compound mimics the caspase-6 cleavage site, Val-Glu-Ile-Asp (VEID), allowing it to bind to the active site of the enzyme. The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue, thereby inhibiting its proteolytic activity. While it shows high affinity for caspase-6, it is important to note that this compound can also inhibit other caspases, particularly caspase-3 and to a lesser extent, caspase-7.[1][3] Therefore, careful titration and the use of appropriate controls are essential for conclusive interpretations.

Quantitative Data